molecular formula C26H21N5O B2813615 2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1808374-26-6

2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2813615
CAS No.: 1808374-26-6
M. Wt: 419.488
InChI Key: FAVYVSNVCUSCAA-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C26H21N5O and its molecular weight is 419.488. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical compound 2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is instrumental in the synthesis of various heterocyclic compounds. For instance, it has been utilized to create novel pyrazolo[3,4-d]-1,2,3-triazin-4-one derivatives, pyrazolo[3,4-d]pyrimidin-4-one derivatives, and pyrazolo[1,5a]pyrimidine derivatives, showcasing its versatility in chemical synthesis (Dawood, Farag, & Khedr, 2008). Additionally, it has been utilized in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, emphasizing its role in the development of complex organic structures (Quiroga et al., 1999).

Antimicrobial Agents Synthesis

This compound has also been used in the synthesis of new heterocycles incorporating different moieties, such as antipyrine, which have been evaluated for their antimicrobial properties. These findings indicate the potential of this compound in contributing to the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Structural Analysis and Characterization

Research has also focused on the structural determination and characterization of related compounds. For example, the structural determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide through NMR spectroscopy and X-ray diffraction highlights the importance of such compounds in advancing the understanding of complex chemical structures (Kariuki et al., 2022).

Properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O/c1-2-19-10-12-23(13-11-19)29-26(32)21(16-27)15-22-18-31(24-8-4-3-5-9-24)30-25(22)20-7-6-14-28-17-20/h3-15,17-18H,2H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVYVSNVCUSCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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